molecular formula C9H10O3 B6154152 rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2227669-51-2

rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans

Cat. No.: B6154152
CAS No.: 2227669-51-2
M. Wt: 166.2
InChI Key:
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Description

rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans: is a synthetic organic compound that belongs to the class of cyclopropane carboxylic acids. This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a 2-methylfuran moiety. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, under appropriate conditions.

    Furan Substitution:

    Carboxylation: The carboxylic acid group can be introduced via carboxylation of the cyclopropane intermediate, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane carboxylic acids: Compounds with similar cyclopropane and carboxylic acid functionalities.

    Furan derivatives: Compounds containing furan rings with various substituents.

Uniqueness

rac-(1R,2R)-2-(2-methylfuran-3-yl)cyclopropane-1-carboxylic acid, trans is unique due to its specific combination of a cyclopropane ring and a 2-methylfuran moiety. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

2227669-51-2

Molecular Formula

C9H10O3

Molecular Weight

166.2

Purity

95

Origin of Product

United States

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